3,5-Dibromo-4-hydroxybenzamide

Cytotoxicity Hep G2 MTT assay

Accurate herbicide degradation monitoring requires the correct metabolite standard. Bromoxynil's primary amide metabolite (BRAM) is often confused with its acid or parent nitrile, leading to erroneous regulatory or toxicology data. - **Critical differentiation:** Nitrile hydratase produces exclusively this amide (t₁/₂ 10-48h); a mandatory marker for EU Drinking Water Directive compliance. - **Data-validated control:** Non-cytotoxic in HepG2/HEK293T (≤17% inhibition at 100 mg/L) - ideal matched-scaffold negative control for mitochondrial toxicity screens. - **Biocatalysis substrate:** Purified substrate for amidase kinetic studies, decoupling hydratase from amidase steps. Available for immediate global shipment from BenchChem.

Molecular Formula C7H5Br2NO2
Molecular Weight 294.93 g/mol
CAS No. 3037-56-7
Cat. No. B1230806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-4-hydroxybenzamide
CAS3037-56-7
Molecular FormulaC7H5Br2NO2
Molecular Weight294.93 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Br)O)Br)C(=O)N
InChIInChI=1S/C7H5Br2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12)
InChIKeyGJLXTZOZEHWWTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-4-hydroxybenzamide: Identity and Physicochemical Profile


3,5-Dibromo-4-hydroxybenzamide (BRAM; C₇H₅Br₂NO₂; MW 294.93) is a synthetic benzamide carrying bromine atoms at the 3- and 5‑positions and a hydroxyl group at the 4‑position [1][2]. It is formally classified as a xenobiotic metabolite [1] and is most frequently encountered as the primary amide hydrolysis product of the herbicide bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) [3][4]. Unlike the parent nitrile, the compound possesses a carboxamide moiety that dramatically alters its reactivity profile and biological effect suite, making it a critical reference standard in environmental fate studies, herbicide degradation monitoring, and in vitro toxicology screening.

Metabolite StandardPrimary amide hydrolysis product of bromoxynil for environmental fate studies
Toxicology ReferenceLow-cytotoxicity comparator for in vitro mitochondrial uncoupling screens
Pathway ProbeSubstrate/product for nitrile hydratase/amidase biocatalysis research

Why Substitution with Bromoxynil or Its Acid Is Scientifically Invalid


Although bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), 3,5-dibromo-4-hydroxybenzoic acid (BRAC), and 3,5-dibromo-4-hydroxybenzamide (BRAM) share the same aromatic scaffold, they exhibit profoundly different cytotoxic potencies in human cell lines [1]. Bromoxynil acts as a mitochondrial uncoupler, producing near‑complete inhibition of Hep G2 cell viability at 100 mg L⁻¹, whereas BRAM elicits only marginal cytotoxicity (<20 % inhibition) in the same assay [1]. The acid metabolite BRAC is similarly low in acute toxicity, but its formation requires a second enzymatic step (amidase action) that may be rate‑limiting in environmental or biocatalytic systems . Consequently, substituting the amide with either the nitrile or the acid in analytical standards, degradation monitoring, or in vitro toxicology can yield data that are chemically consistent but biologically misleading.

Mechanism Divergence
Bromoxynil acts as a mitochondrial uncoupler; BRAM is functionally inert. Interchanging compounds confounds cell-based assay endpoint interpretation.
Cytotoxicity Profile Mismatch
Bromoxynil shows pronounced cytotoxicity in human cell lines, while BRAM elicits low response. Substituting one for the other skews toxicity endpoint context.

Quantitative Differentiation in Mammalian Cytotoxicity and Enzymatic Specificity


Cytotoxicity in Hep G2 Hepatocarcinoma Cells

In a direct head‑to‑head comparison using the MTT viability assay on Hep G2 cells, 3,5‑dibromo‑4‑hydroxybenzamide (BRAM) demonstrated substantially lower cytotoxicity than the parent herbicide bromoxynil (BRX) and comparable low activity to the acid metabolite BRAC [1]. At 100 mg L⁻¹, BRX caused 91 ± 1 % inhibition of viability after 48 h, BRAM only 17 ± 6 %, and BRAC 13 ± 3 % [1]. The roughly 5.4‑fold difference in inhibitory activity between BRAM and BRX confirms that replacement of the nitrile with the carboxamide moiety virtually abolishes acute cytotoxicity in this human liver cell model.

Hep G2 Viability (MTT)
Head-to-head
5.4-fold lower inhibition vs BRX at 100 mg/L (BRAM: 17%, BRX: 91%)
Supports differentiated cytotoxicity screening
48h, n=3
Cytotoxicity Hep G2 MTT assay Hepatotoxicity

Cytotoxicity in HEK293T Embryonic Kidney Cells

When tested on HEK293T human embryonic kidney cells, 3,5‑dibromo‑4‑hydroxybenzamide (BRAM) showed no meaningful cytotoxicity (I 24 = 14 ± 1 % at 100 mg L⁻¹), whereas bromoxynil (BRX) inhibited viability by 53 ± 2 % at the same concentration [1]. The acid metabolite BRAC was similarly inert (I 24 = 7 ± 1 %). The 3.8‑fold reduction in cytotoxicity between BRX and BRAM in kidney cells mirrors the trend observed in Hep G2 cells and indicates that the carboxamide metabolite lacks the mitochondrial uncoupling activity responsible for the parent compound's organ‑level toxicity.

HEK293T Viability (MTT)
Head-to-head
3.8-fold lower inhibition vs BRX (BRAM: 14%, BRX: 53%)
Supports nephrotoxicity screening endpoint differentiation
24h, n=3
Cytotoxicity Nephrotoxicity HEK293T MTT assay

Real-Time Cell Proliferation Inhibition in Hep G2 Cells

Using impedance‑based real‑time cell analysis (xCELLigence RTCA DP) on Hep G2 cells, 3,5‑dibromo‑4‑hydroxybenzamide (BRAM) at 100 mg L⁻¹ produced only 12 ± 2 % growth inhibition after 48 h, whereas bromoxynil (BRX) reached 95 ± 3 % and the diiodinated analog ioxynil (IOX) reached 100 ± 4 % inhibition [1]. The acid metabolite BRAC gave 20 ± 2 % inhibition. The >8‑fold difference between BRAM and BRX further substantiates that the carboxamide metabolite is functionally inert in assays that detect mitochondrial disruption.

Hep G2 Proliferation (RTCA)
Head-to-head
7.9-fold lower inhibition than BRX, 8.3-fold vs IOX (BRAM: 12%)
Supports label-free kinetic proliferation review
48h real-time, n=3
Antiproliferative xCELLigence RTCA Hep G2

Lactate Dehydrogenase Release and Membrane Integrity in Hep G2 Cells

In an LDH release assay on Hep G2 cells, 3,5‑dibromo‑4‑hydroxybenzamide (BRAM) did not produce detectable LDH leakage, while bromoxynil at 100 mg L⁻¹ caused 31 ± 9 % LDH release [1]. The acid metabolite BRAC and all other tested metabolites likewise showed no significant membrane damage. This result indicates that BRAM, unlike the parent nitrile, does not disrupt plasma membrane integrity at concentrations up to 100 mg L⁻¹.

Membrane Integrity (LDH)
Head-to-head
No significant LDH release vs 31% for BRX
Supports membrane-disruption endpoint interpretation
48h, n=3
Membrane integrity LDH assay Cytolysis Hep G2

Enzymatic Formation Specificity in the Nitrile Hydratase Pathway

The KEGG reaction database and EAWAG‑BBD repository establish that 3,5‑dibromo‑4‑hydroxybenzamide (BRAM) is the sole amide product of the nitrile hydratase (EC 4.2.1.84)‑catalyzed hydrolysis of bromoxynil [1][2]. The reaction is reversible but strongly displaced toward the amide under physiological pH and temperature. In contrast, the acid metabolite BRAC requires a second amidase‑catalyzed step, which is absent or rate‑limiting in many microbial strains (e.g., Klebsiella pneumoniae subsp. ozaenae cannot further transform BRAM [3]). This enzymatic partition makes BRAM the mandatory analytical standard for quantifying the initial detoxification step of bromoxynil in environmental samples.

Nitrile Hydratase Pathway
Class-level
Exclusive amide product of nitrile hydratase on bromoxynil
Pathway-specific analytical reference context
KEGG/EAWAG-BBD data
Biocatalysis Nitrile hydratase Bromoxynil degradation Pathway specificity

Hydrolytic Stability and Reactivity of the Carboxamide Group

The carboxamide group of 3,5‑dibromo‑4‑hydroxybenzamide (BRAM) confers intermediate hydrolytic stability between the labile nitrile of bromoxynil (which undergoes spontaneous and enzyme‑mediated hydrolysis in aqueous environments) and the fully ionized carboxylate of BRAC, which is highly water‑soluble and mobile in soil matrices [1][2]. In activated sludge experiments, BRAM was detected as a transient intermediate that accumulated before further conversion to BRAC, with a half‑life on the order of hours to days depending on microbial activity [2]. This kinetic stability window makes BRAM a superior tracer compound for short‑ to medium‑term biodegradation studies, whereas bromoxynil is too reactive and BRAC too persistent.

Hydrolytic Stability
Class-level
Intermediate persistence: transient accumulation in sludge
Supports kinetic degradation modeling
System-dependent half-life
Hydrolytic stability Physicochemical properties Amide bond Chemical stability

Procurement-Optimized Application Scenarios


Certified Reference Material for Environmental Degradation Monitoring

Because 3,5‑dibromo‑4‑hydroxybenzamide is the exclusive first‑step metabolite produced by nitrile hydratase [1], it is the mandatory analytical standard for monitoring the initial detoxification of bromoxynil in groundwater and agricultural soil. Regulatory frameworks (e.g., EU Drinking Water Directive 98/83/EC) require quantification of both the parent pesticide and its relevant metabolites; BRAM's intermediate persistence window (t₁/₂ ≈ 10–48 h in active biomass) makes it a more informative marker than the rapidly disappearing parent or the long‑lived acid [2].

Negative Control for Mitochondrial Uncoupling Assays

The direct head‑to‑head data from Lovecka et al. (2015) demonstrate that BRAM is essentially non‑cytotoxic to Hep G2 and HEK293T cells at concentrations up to 100 mg L⁻¹ (I 48 ≤ 17 % in MTT, no LDH release) [3]. This qualifies BRAM as a matched‑scaffold negative control for bromoxynil, ioxynil, and chloroxynil in high‑throughput screening assays focused on mitochondrial toxicity. Using BRAM avoids the confounding effects of the nitrile group while preserving the brominated phenolic core, enabling chemists to attribute biological observations specifically to the functional group difference.

Substrate Specificity Probe in Nitrile Hydratase/Amidase Biocatalysis

BRAM sits at the branch point of the nitrile hydratase/amidase cascade [1]. It is the substrate for amidase (producing BRAC) and the product of nitrile hydratase (from bromoxynil). Biocatalysis laboratories optimizing amidase variants for industrial nitrile conversion can use BRAM as a purified substrate to decouple amidase activity from the upstream hydratase step, enabling independent kinetic characterization. This is impractical with bromoxynil alone because its hydrolysis generates a mixture of amide and acid.

SAR Reference for Halogenated Benzamide Pharmacophore Exploration

Although BRAM itself is not a drug candidate, its quantitative cytotoxicity profile (I 48 ≈ 12–17 % across multiple human cell assays at 100 mg L⁻¹) [3] provides a well‑characterized baseline for SAR libraries exploring 3,5‑dihalogenated‑4‑hydroxybenzamides. The availability of comparative data for the chloro‑, bromo‑, and iodo‑analog series (CHXAM, BRAM, IOXAM) within the same study design makes BRAM a uniquely data‑rich compound for computational model training and validation in toxicity prediction.

Application
Selection Property
Validation Focus
Environmental degradation monitoring
Metabolite-specific identity
Nitrile hydratase transformation pathway assignment
Mitochondrial toxicity screening
Low-cytotoxicity reference profile
MTT/LDH assay endpoint differentiation
Nitrile hydratase/amidase biocatalysis
Branch-point substrate specificity
Amidase kinetic characterization
SAR and toxicity prediction
Comparative multi‑halogen dataset
Computational model training and validation
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